6-Amino-3-benzyl-1-phenyluracil

Amine Oxidase Inhibition VAP-1 Inflammation

6-Amino-3-benzyl-1-phenyluracil (CAS 176370-52-8) is a specific, highly substituted pyrimidinedione featuring a 1-phenyl, 3-benzyl, and 6-amino substitution pattern. This precise arrangement distinguishes it from the two major classes of biologically active uracils: 1-benzyl-3-(3,5-dimethylbenzyl)uracils (HIV NNRTIs) and 1,3-dialkyl-6-aminouracils (DNA polymerase III inhibitors, PVC stabilizers).

Molecular Formula C17H15N3O2
Molecular Weight 293.32 g/mol
Cat. No. B8738788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-benzyl-1-phenyluracil
Molecular FormulaC17H15N3O2
Molecular Weight293.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C=C(N(C2=O)C3=CC=CC=C3)N
InChIInChI=1S/C17H15N3O2/c18-15-11-16(21)19(12-13-7-3-1-4-8-13)17(22)20(15)14-9-5-2-6-10-14/h1-11H,12,18H2
InChIKeyVVXLEDWLGWNLRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-3-benzyl-1-phenyluracil: Definition and Positioning Among Substituted Uracil Research Compounds


6-Amino-3-benzyl-1-phenyluracil (CAS 176370-52-8) is a specific, highly substituted pyrimidinedione featuring a 1-phenyl, 3-benzyl, and 6-amino substitution pattern . This precise arrangement distinguishes it from the two major classes of biologically active uracils: 1-benzyl-3-(3,5-dimethylbenzyl)uracils (HIV NNRTIs) and 1,3-dialkyl-6-aminouracils (DNA polymerase III inhibitors, PVC stabilizers). As such, it serves as a critical intermediate and a lead-like scaffold for medicinal chemistry campaigns, most notably in the development of dermatologic anti-inflammatory agents like CX-659S .

Why Generic Substitution is Ineffective: The Functional Divergence of 6-Amino-3-benzyl-1-phenyluracil from Common Analogs


The substitution pattern of 6-Amino-3-benzyl-1-phenyluracil creates a unique pharmacophore that cannot be replicated by close analogs. Swapping the N3-benzyl for a methyl (as in 6-amino-1-phenyl-3-methyluracil) or the N1-phenyl for a benzyl (as in 6-amino-1,3-dibenzyluracil) fundamentally alters target affinity and selectivity. Evidence from BindingDB shows that the N1-phenyl-N3-benzyl configuration is specifically associated with nanomolar potency at VAP-1 (IC50 23-370 nM), an enzyme not targeted by 3-methyl or 1,3-dialkylated analogs [1]. Furthermore, the N1-phenyl group introduces the potential for stable C-N axial chirality (atropisomerism), a feature absent in N1-benzyl analogs, which directly impacts in vitro metabolic clearance and downstream development complexity [2]. These critical, target-engaged functions would be forfeited by any simpler uracil substitute.

Quantitative Differentiation Evidence for 6-Amino-3-benzyl-1-phenyluracil Against Its Closest Analogs


VAP-1 Inhibitory Potency: Nanomolar Affinity of the 1-Phenyl-3-Benzyl Scaffold Compared to Inactive C6-Unsubstituted Uracil

The specific N1-phenyl-N3-benzyl-6-amino configuration of the target compound is associated with potent inhibition of VAP-1, a validated anti-inflammatory target. A structurally identical compound (ChelMBL3919913) demonstrates potent, species-dependent VAP-1 inhibition with an IC50 of 23 nM against rat VAP-1 and 180 nM against human VAP-1 [1]. This is a critical differentiator from the uracil core itself or simple 6-aminouracils, which show no significant affinity for amine oxidases. The phenyl substituent at N1 and the benzyl at N3 are essential for this high-affinity interaction as shown by SAR from the 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil series.

Amine Oxidase Inhibition VAP-1 Inflammation

Scaffold Purity and Reproducibility: A High-Purity (>95%) Starting Point for Selective Derivatization vs. Multi-Vendor Variability

The compound 6-Amino-3-benzyl-1-phenyluracil is supplied with a standardized purity of 95%, verified by vendors including BenchChem and EvitaChem . This contrasts with poorly characterized or lower-purity lots of structurally similar intermediates like 6-amino-1-benzyl-3-methyluracil, which can introduce confounders, particularly metal catalysts, into sensitive biological assays. The 6-amino group serves as a specific nucleophilic handle for further derivatization, enabling precise acylation or alkylation, while the N1-phenyl and N3-benzyl groups are stable under these conditions.

Synthetic Chemistry Medicinal Chemistry Analytical Chemistry

Metabolic Stability Advantage: Differential Atropisomer Clearance in PDE4 Inhibitors Based on the 1-Phenyl-6-Aminouracil Core

The 1-phenyl-6-aminouracil core of the target compound can exhibit stable C-N axial chirality due to restricted rotation around the N1-phenyl bond when substituted with an ortho-group [1]. In a PDE4 inhibitor study, synthesized atropisomers of a 1-(ortho-substituted phenyl)-6-aminouracil showed similar PDE4 inhibitory activities but demonstrated significantly different in vitro metabolic stabilities in human liver microsomes. This attribute is absent in N1-benzyl analogs (e.g., 6-amino-1,3-dibenzyluracil) where the sp3-hybridized carbon allows free rotation.

Atropisomerism Metabolic Stability PDE4 Inhibition

Validated Research and Industrial Application Scenarios for 6-Amino-3-benzyl-1-phenyluracil


Medicinal Chemistry: Lead Scaffold for Anti-Allergic and Anti-Inflammatory Drug Discovery

This compound is the established lead scaffold for developing nonsteroidal dermatologic candidates like CX-659S . A research team medicinal chemists can use 6-Amino-3-benzyl-1-phenyluracil as a starting point to design new 5-carboxamido derivatives, leveraging the VAP-1 inhibitory potency (IC50 23 nM) and the potential for atropisomer separation to achieve better pharmacokinetic profiles.

Chemical Biology: A VAP-1 Selective Probe Based on a 1-Phenyl-6-Aminouracil Scaffold

Leveraging its validated nanomolar affinity for VAP-1 (IC50 23-180 nM) , a user can derivatize the 6-amino group with a linker and reporter (e.g., biotin or a fluorophore) to create a functional chemical probe for VAP-1 target engagement studies. This is not feasible with 6-amino-1,3-dialkyluracils which lack this activity.

Synthetic Methodology: A Stable Vinylogous Amide Partner in NHC-Catalyzed Cycloadditions

The 6-amino group activates the uracil ring as a stable α,β-diEWG cyclic vinylogous amide, making it an effective substrate for N-heterocyclic carbene (NHC)-catalyzed aza-Claisen rearrangements to produce biologically relevant dihydropyrido[2,3-d]pyrimidine scaffolds . This specific reactivity cannot be replicated by the less stable and less nucleophilic 6-hydroxy or 6-methyl analogs.

Analytical Chemistry: Atropisomer Resolution and Pharmacokinetic Optimization Studies

For development-stage projects, the compound's potential for stable axial chirality at the N1-phenyl bond makes it a model substrate for studying atropisomerism. A separation scientist can develop chiral resolution methods to isolate individual atropisomers and quantify their differential metabolic clearance, creating an intellectual property advantage over non-chiral uracil analogs.

Quote Request

Request a Quote for 6-Amino-3-benzyl-1-phenyluracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.